molecular formula C9H12N2O4S2 B1437930 4-(thiomorpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid CAS No. 1042649-64-8

4-(thiomorpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid

Cat. No. B1437930
CAS RN: 1042649-64-8
M. Wt: 276.3 g/mol
InChI Key: ZSDRPBQCMYIWFQ-UHFFFAOYSA-N
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Description

The compound “4-(thiomorpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid” likely contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . It also contains a thiomorpholine ring, which is a six-membered ring with one sulfur and one nitrogen atom . The sulfonyl group attached to the thiomorpholine ring could make this compound a good leaving group or a strong electrophile .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a Paal-Knorr synthesis or another similar method . The thiomorpholine ring could potentially be formed through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would likely show the aromaticity of the pyrrole ring, the polarity of the sulfonyl group, and the potential for hydrogen bonding due to the carboxylic acid group .


Chemical Reactions Analysis

As an aromatic compound with a sulfonyl group, this compound could potentially undergo electrophilic aromatic substitution reactions . The presence of the carboxylic acid group could also allow for reactions such as esterification .

Scientific Research Applications

Synthesis and Biological Activity

One research effort described the one-pot synthesis of novel 1,2,3-triazole derivatives using a compound structurally related to "4-(thiomorpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid". These compounds were evaluated for their antibacterial activity and free radical scavenging ability, demonstrating promising biological activities (Sreerama et al., 2020).

Chemical Transformations and Pharmacological Potential

Another study focused on the synthesis and antimicrobial activity of thiomorpholine derivatives, aiming to develop potent bioactive molecules with safety and accessibility considerations. This research underlines the compound's role as a precursor in generating derivatives with potential antimicrobial properties (Kardile & Kalyane, 2010).

Advanced Reaction Products and Structural Insights

Further investigation into the reactivity and biological activity of related sulfhydryl modifications revealed the formation of advanced reaction products, including thiomorpholine derivatives. These findings provide structural insights into the interactions of such compounds with biological systems, indicating their relevance in understanding the bioactivity of sulfhydryl modifications (Shimozu et al., 2009).

Mechanism of Action

Target of Action

The primary target of 4-(thiomorpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid is the heme-enzyme soluble guanylyl cyclase (sGC), which is an ubiquitous nitric oxide (NO) receptor . This enzyme mediates NO downstream signaling by the generation of cyclic guanosine monophosphate (cGMP) .

Mode of Action

4-(thiomorpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid activates different sGC preparations in a concentration-dependent and quickly reversible fashion . The activation of sGC by this compound is additive to activation by NO donors . Interestingly, instead of being inhibited, the activation is potentiated by the heme-iron oxidants . This suggests that 4-(thiomorpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid targets the ferric heme sGC isoform .

Biochemical Pathways

The activation of sGC by 4-(thiomorpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid leads to an increase in cGMP levels . This in turn triggers the phosphorylation of the cGMP kinase substrate vasodilator-stimulated phosphoprotein at Ser239 . The increase in cGMP levels and subsequent phosphorylation events are part of the NO-cGMP signaling pathway, which plays a crucial role in vasodilation .

Pharmacokinetics

The compound’s ability to activate sgc in a quickly reversible fashion suggests that it may have a relatively short half-life

Result of Action

The activation of sGC by 4-(thiomorpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid leads to vasorelaxation of isolated endothelium-denuded rat aorta, porcine coronary arteries, and human corpus cavernosum . In addition, intravenous bolus injection of the compound decreases arterial blood pressure in anesthetized pigs .

Action Environment

The action of 4-(thiomorpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid is influenced by environmental factors such as the presence of heme-iron oxidants . These oxidants potentiate the activation of sGC by the compound . This suggests that the compound’s action, efficacy, and stability may be influenced by the redox state of the cellular environment .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a novel compound, it could be interesting to explore its potential applications in various fields, such as medicinal chemistry or materials science .

properties

IUPAC Name

4-thiomorpholin-4-ylsulfonyl-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S2/c12-9(13)8-5-7(6-10-8)17(14,15)11-1-3-16-4-2-11/h5-6,10H,1-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDRPBQCMYIWFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1S(=O)(=O)C2=CNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(thiomorpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid
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4-(thiomorpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid

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